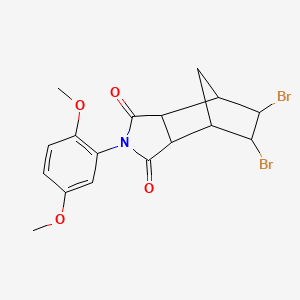![molecular formula C17H16ClN3O2 B11064502 N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-2-methoxybenzamide](/img/structure/B11064502.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-2-methoxybenzamide, with the chemical formula C17H17N3O2, is a compound that belongs to the benzimidazole family. It features a benzimidazole ring system substituted with an ethyl group and a chloro-methoxybenzamide moiety .
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route starts with the reaction of 2-(1H-benzimidazol-2-yl)ethanamine with 5-chloro-2-methoxybenzoyl chloride. The resulting intermediate undergoes cyclization to form the target compound. Detailed reaction conditions and purification methods are essential for obtaining high yields and purity.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactivity:: N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-2-methoxybenzamide can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation/Reduction Reactions: The methoxy group may be susceptible to oxidation or reduction.
Acid-Base Reactions: The benzimidazole ring can act as a weak base.
Substitution: Alkali metal hydroxides (e.g., NaOH, KOH), alkyl halides.
Oxidation/Reduction: Oxidizing agents (e.g., KMnO, PCC), reducing agents (e.g., LiAlH).
Acid-Base: Strong acids or bases (e.g., HCl, NaOH).
Major Products:: The major products depend on the specific reaction conditions. For example, substitution reactions yield derivatives with modified substituents.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-2-methoxybenzamide finds applications in various fields:
Medicine: It may exhibit antimicrobial properties.
Chemistry: As a building block, it contributes to the synthesis of more complex molecules.
Biology: Researchers explore its interactions with biological targets.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-2-methoxybenzamide is unique due to its specific substitution pattern, other benzimidazole derivatives exist. Notable examples include N-(1H-benzimidazol-2-yl)-3-methoxybenzamide and N-(1H-benzimidazol-2-yl)-4-methyl-3-nitrobenzamide .
Properties
Molecular Formula |
C17H16ClN3O2 |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C17H16ClN3O2/c1-23-15-7-6-11(18)10-12(15)17(22)19-9-8-16-20-13-4-2-3-5-14(13)21-16/h2-7,10H,8-9H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
UOWWYUMLXHHVHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-iodobenzamide](/img/structure/B11064426.png)

![Methyl 4-oxo-4-[2-(2-phenylacetyl)anilino]butanoate](/img/structure/B11064447.png)
![3-(4-chlorophenyl)-6-(4-fluorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B11064448.png)
![6,6-Dimethyl-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B11064457.png)
![1-[(4'-Bromobiphenyl-4-yl)sulfonyl]indoline](/img/structure/B11064463.png)

![4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B11064475.png)
![N-{2-[4-(piperidin-1-ylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B11064477.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B11064479.png)


![3-[5-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B11064495.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11064500.png)
